REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][O:12][C:11]2=[O:16])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][O:12][C:11]2=[O:16])=[CH:8][CH:9]=1
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Name
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3-(4-nitrophenyl)-1,3-oxazinan-2-one
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Quantity
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0.1 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C(OCCC1)=O
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
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Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N1C(OCCC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |